molecular formula C6H9ClO2 B14009220 1-Methylcyclobutyl Chloroformate

1-Methylcyclobutyl Chloroformate

Cat. No.: B14009220
M. Wt: 148.59 g/mol
InChI Key: KRBGYDCLWILXCN-UHFFFAOYSA-N
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Description

1-Methylcyclobutyl chloroformate is a chloroformate ester characterized by a cyclobutane ring substituted with a methyl group and a reactive chloroformate (-O-CO-Cl) moiety. Their reactivity stems from the electrophilic carbonyl carbon, enabling nucleophilic substitutions with alcohols, amines, and thiols .

Structurally, 1-methylcyclobutyl chloroformate combines the steric effects of a strained cyclobutane ring with the methyl substituent, which may influence its reactivity and stability compared to other chloroformates.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

(1-methylcyclobutyl) carbonochloridate

InChI

InChI=1S/C6H9ClO2/c1-6(3-2-4-6)9-5(7)8/h2-4H2,1H3

InChI Key

KRBGYDCLWILXCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)OC(=O)Cl

Origin of Product

United States

Preparation Methods

1-Methylcyclobutyl Chloroformate can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The general reaction scheme is as follows:

[ \text{1-Methylcyclobutanol} + \text{Phosgene} \rightarrow \text{1-Methylcyclobutyl Chloroformate} + \text{HCl} ]

Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling reactive intermediates like phosgene .

Chemical Reactions Analysis

1-Methylcyclobutyl Chloroformate undergoes several types of chemical reactions, including:

  • Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example: [ \text{1-Methylcyclobutyl Chloroformate} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ] [ \text{1-Methylcyclobutyl Chloroformate} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 1-methylcyclobutanol and hydrochloric acid: [ \text{1-Methylcyclobutyl Chloroformate} + \text{H}_2\text{O} \rightarrow \text{1-Methylcyclobutanol} + \text{HCl} ]

  • Decomposition: : It can decompose to form 1-methylcyclobutyl chloride and carbon dioxide: [ \text{1-Methylcyclobutyl Chloroformate} \rightarrow \text{1-Methylcyclobutyl Chloride} + \text{CO}_2 ]

Common reagents used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed .

Mechanism of Action

The mechanism of action of 1-Methylcyclobutyl Chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and water. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

The following comparison focuses on structurally or functionally analogous chloroformates, including methyl chloroformate , ethyl chloroformate , cyclopentyl chloroformate , and cetyl chloroformate , based on available data.

Key Differences

Reactivity :

  • Methyl and ethyl chloroformates exhibit high reactivity due to minimal steric hindrance, enabling rapid acylation . Cyclopentyl and cetyl derivatives are slower due to bulkier substituents .
  • Methyl chloroformate decomposes upon heating to release CO₂ and HCl, limiting high-temperature applications .

Toxicity :

  • Methyl chloroformate is highly corrosive, causing severe skin/eye damage and respiratory irritation . Ethyl chloroformate shares similar hazards but is less volatile .
  • Cetyl chloroformate’s lower volatility reduces inhalation risks but necessitates precautions for dermal exposure .

Applications :

  • Methyl/ethyl derivatives are preferred for small-molecule derivatization (e.g., GC analysis) due to rapid reaction kinetics .
  • Cyclopentyl chloroformate is favored in API synthesis for controlled reactivity , while cetyl derivatives are used in lipid-based formulations .

Table 2: Toxicity and Regulatory Data

Compound Acute Toxicity (Inhalation) Occupational Exposure Limits Regulatory Status
Methyl Chloroformate LC₅₀ (rat): 150 ppm/1h No established limits EPA-regulated; AEGL Tier 1
Ethyl Chloroformate LD₅₀ (oral, rat): 250 mg/kg No established limits EU REACH compliant
Cyclopentyl Chloroformate Limited data Not classified Industrial use only

Research Findings and Industrial Relevance

  • Derivatization Efficiency: Ethyl chloroformate outperforms methyl and menthyl derivatives in derivatizing seleno amino acids for GC analysis, achieving >90% yield under optimized conditions .
  • Thermal Stability : Cyclopentyl chloroformate’s higher boiling point (~180°C) makes it suitable for high-temperature syntheses compared to methyl derivatives .
  • Safety Protocols : Methyl chloroformate requires stringent controls (e.g., local exhaust ventilation, chemical-resistant gloves) due to its acute toxicity .

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